molecular formula C14H10N2O3 B14947903 N-(3-Oxo-1,3-dihydro-isobenzofuran-5-yl)-isonicotinamide

N-(3-Oxo-1,3-dihydro-isobenzofuran-5-yl)-isonicotinamide

Cat. No.: B14947903
M. Wt: 254.24 g/mol
InChI Key: LXWLQAKUNRCFKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Oxo-1,3-dihydro-isobenzofuran-5-yl)-isonicotinamide is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an isobenzofuran ring and an isonicotinamide moiety. The presence of these functional groups makes it an interesting subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Oxo-1,3-dihydro-isobenzofuran-5-yl)-isonicotinamide typically involves the reaction of isonicotinic acid with 3-oxo-1,3-dihydro-isobenzofuran-5-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Oxo-1,3-dihydro-isobenzofuran-5-yl)-isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

N-(3-Oxo-1,3-dihydro-isobenzofuran-5-yl)-isonicotinamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: In biological research, the compound is investigated for its potential as a biochemical probe. It can be used to study enzyme interactions and cellular processes.

    Medicine: The compound is explored for its potential therapeutic properties. It may have applications in drug discovery and development, particularly in targeting specific molecular pathways.

    Industry: In industrial applications, the compound can be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-(3-Oxo-1,3-dihydro-isobenzofuran-5-yl)-isonicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Oxo-1,3-dihydro-isobenzofuran-5-yl)-succinamic acid: This compound shares a similar isobenzofuran structure but differs in the presence of a succinamic acid moiety.

    N-(3-Oxo-1,3-dihydro-isobenzofuran-5-yl)-benzoic acid: Another related compound with a benzoic acid group instead of isonicotinamide.

Uniqueness

N-(3-Oxo-1,3-dihydro-isobenzofuran-5-yl)-isonicotinamide is unique due to its combination of an isobenzofuran ring and an isonicotinamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H10N2O3

Molecular Weight

254.24 g/mol

IUPAC Name

N-(3-oxo-1H-2-benzofuran-5-yl)pyridine-4-carboxamide

InChI

InChI=1S/C14H10N2O3/c17-13(9-3-5-15-6-4-9)16-11-2-1-10-8-19-14(18)12(10)7-11/h1-7H,8H2,(H,16,17)

InChI Key

LXWLQAKUNRCFKC-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2)NC(=O)C3=CC=NC=C3)C(=O)O1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.